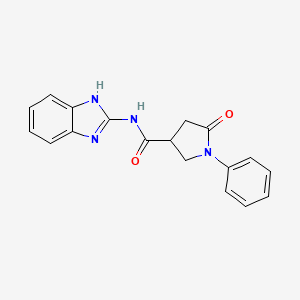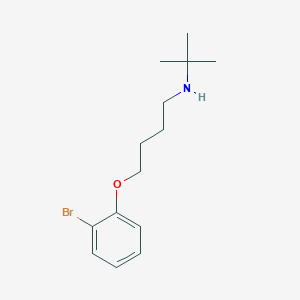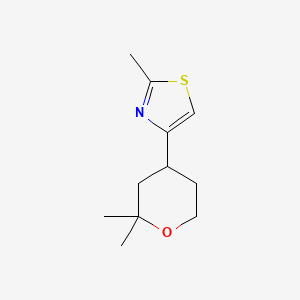
N-1H-benzimidazol-2-yl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-1H-benzimidazol-2-yl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide represents a class of compounds that have attracted interest due to their potential pharmacological activities. These compounds are known for their roles in various biochemical pathways and have been the subject of extensive synthetic and analytical studies to understand their properties and potential applications in different fields of chemistry and biology.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to N-1H-benzimidazol-2-yl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. A specific method reports the optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors, showing the complexity and specificity required in the synthesis process (Penning et al., 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
Benzimidazole derivatives, a class of compounds to which this molecule belongs, are known to interact with a wide range of biological targets . These can include enzymes, receptors, and other proteins, depending on the specific structure and functional groups of the compound .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The presence of the benzimidazole moiety can enable the compound to intercalate into biological structures or bind to active sites, leading to changes in the function of the target .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in cell division, signal transduction, and metabolic processes .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good solubility and bioavailability . These properties can be influenced by the specific functional groups present in the compound, as well as by factors such as the compound’s size and charge .
Result of Action
The effects of benzimidazole derivatives can range from inhibition of enzyme activity to disruption of cell division, depending on the specific targets and mode of action of the compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules in the environment . .
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-16-10-12(11-22(16)13-6-2-1-3-7-13)17(24)21-18-19-14-8-4-5-9-15(14)20-18/h1-9,12H,10-11H2,(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGORPWIOGGXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4898634.png)

![11-(3-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4898643.png)
![2-chloro-3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B4898649.png)
![2-butyl-5-[(4-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B4898655.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-yl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4898658.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4898666.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4898679.png)

![dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate](/img/structure/B4898691.png)

![4-chloro-N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B4898705.png)
![5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898712.png)
